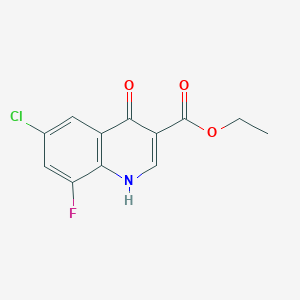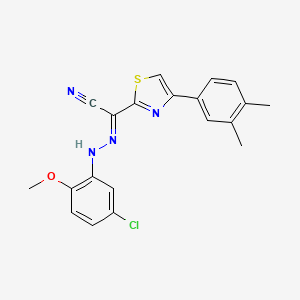![molecular formula C13H15ClN2O3 B2804931 2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide CAS No. 695204-67-2](/img/structure/B2804931.png)
2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, also known as CMMA, is a synthetic compound. It has a CAS Number of 170655-46-6 and a molecular weight of 254.72 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide is 1S/C12H15ClN2O2/c13-9-12(16)14-10-1-3-11(4-2-10)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) . This indicates that the compound contains 12 carbon atoms, 15 hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms.Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 254.72 .Scientific Research Applications
Synthesis and Evaluation of Thiophene Analogues
Research on thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, which are structurally related to aromatic compounds, discusses the synthesis and evaluation of these compounds for potential carcinogenicity. This work indicates the importance of structural analogues in assessing biological activity and safety, which could be relevant for the synthesis and evaluation of compounds like 2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide in a research context (Ashby et al., 1978).
Advanced Oxidation Processes for Compound Degradation
A review on the degradation of acetaminophen by advanced oxidation processes highlights the pathway, by-products, biotoxicity, and theoretical calculations to predict reactive sites. This information could be useful for understanding how similar compounds might be broken down in environmental or biological systems, which may have implications for research on 2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide (Qutob et al., 2022).
Environmental Protection and Adsorptive Elimination
A comprehensive review on the adsorptive elimination of acetaminophen from water discusses recent progress and identifies new foundations for future work. The mechanisms and efficiency of adsorption in removing pharmaceutical compounds from water sources could provide a basis for research into the environmental impact and removal strategies for compounds like 2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide (Igwegbe et al., 2021).
Primary Target of Chloroacetamides
Investigations into the primary target enzyme for chloroacetamides in plant systems demonstrate how specific chemical structures can inhibit very-long-chain fatty acid synthesis. This research might offer insights into the biological interactions and target specificity of similar acetamide compounds in various systems (Böger et al., 2000).
Stereochemical Considerations in Emerging Pollutants
The review on the environmental fate and biochemical transformations of chiral emerging pollutants, including acetamides, emphasizes the importance of stereochemistry in environmental and biological processes. This could be pertinent for understanding the behavior and effects of chiral compounds like 2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide (Wong, 2006).
properties
IUPAC Name |
2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-9-12(17)15-11-3-1-10(2-4-11)13(18)16-5-7-19-8-6-16/h1-4H,5-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJICJMSSRZJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7-trimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2804848.png)
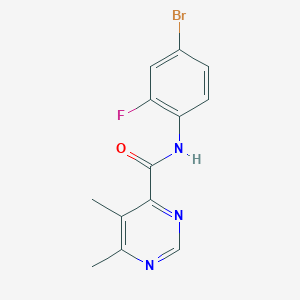
![2-Methyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2804852.png)
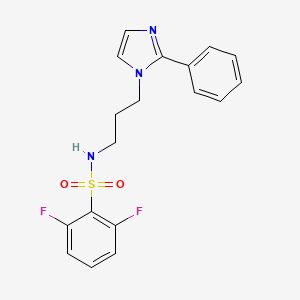
![N-(3,5-dichlorophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2804858.png)
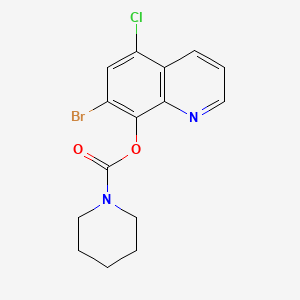

![N-(1-cyano-1-cyclopropylethyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2804862.png)
![1-{1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole](/img/structure/B2804863.png)
![(Z)-2-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylonitrile](/img/structure/B2804864.png)
![2-methyl-4-[(4-nitroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2804867.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2804868.png)
